1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is related to other compounds such as 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid1 and 4-Methoxybenzoic acid2.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves a solvent-free condensation/reduction reaction sequence3. However, the specific synthesis process for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, the specific molecular structure analysis for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not explicitly mentioned in the literature. However, related compounds undergo various chemical reactions. For example, the reductive amination is a common approach for C–N bond construction4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point. However, the specific physical and chemical properties for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not readily available in the literature.Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized for their potential use in various applications, including cytotoxic activity against cancer cells. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from a similar compound, demonstrating the versatility of these compounds in creating new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) conducted a study on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with structural similarities, focusing on its synthesis, molecular docking, and spectroscopic studies. Their research indicates the potential of these compounds in the design of new therapeutic agents, highlighting the importance of detailed chemical characterization and computational modeling in drug discovery (Karrouchi et al., 2021).
Potential Biological Activities
The compound's derivatives have been explored for various biological activities. For example, the synthesis and evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities. This suggests that modifications of the core structure of 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid could lead to the development of compounds with potential therapeutic benefits (Pillai et al., 2019).
Chemical Transformations and Applications
Further research demonstrates the compound's utility in chemical transformations. For instance, Shah et al. (2014) described a method for converting carboxylic acids to their corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This highlights a practical application in synthetic chemistry, where the compound's derivatives can facilitate the synthesis of PMB esters, useful in various chemical research and development processes (Shah, Russo, Howard, & Chisholm, 2014).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. However, the specific safety and hazards information for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is not readily available in the literature.
Future Directions
The future directions of a compound refer to its potential applications and research directions. However, the specific future directions for 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid are not readily available in the literature.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for this specific compound. Further research and studies are needed to provide more detailed information about this compound.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-12(13(16)17)7-14-15(9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMQQSAIQNHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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